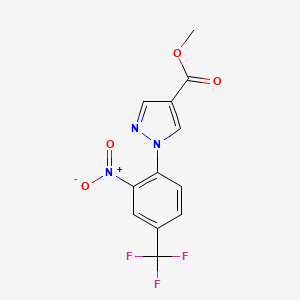

Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate

Description

Systematic IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate , which reflects its precise atomic connectivity and functional group arrangement. The name is derived through the following conventions:

- Parent structure : The pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) serves as the core.

- Substituents :

- A phenyl group substituted with a nitro (-NO₂) group at position 2 and a trifluoromethyl (-CF₃) group at position 4 is attached to the pyrazole’s nitrogen at position 1.

- A carboxylate ester (-COOCH₃) is bonded to the pyrazole’s carbon at position 4.

The molecular formula is C₁₂H₈F₃N₃O₄ , corresponding to a molecular weight of 315.21 g/mol . The structural formula is represented by the SMILES notation O=C(C1=CN(C2=CC=C(C(F)(F)F)C=C2[N+]([O-])=O)N=C1)OC, which encodes the spatial arrangement of atoms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈F₃N₃O₄ |

| Molecular Weight | 315.21 g/mol |

| IUPAC Name | This compound |

CAS Registry Number and Synonyms

The compound is uniquely identified by the CAS Registry Number 1172283-37-2 . While systematic synonyms are limited due to its specialized structure, alternative names include:

- This compound (preferred IUPAC name)

- 1172283-37-2 (CAS designation)

No widely recognized trivial or trade names are documented in public chemical databases, reflecting its status as a research-focused intermediate.

Structural Relationship to Pyrazole Derivatives

Pyrazole derivatives are characterized by their nitrogen-containing heterocyclic framework, which serves as a scaffold for diverse functionalization. This compound exemplifies three key modifications seen in advanced pyrazole-based chemistry:

- Aryl Substitution : The phenyl group at position 1 of the pyrazole ring introduces steric bulk and electronic effects. The 2-nitro-4-(trifluoromethyl)phenyl substituent combines electron-withdrawing groups (-NO₂ and -CF₃), which polarize the aromatic system and influence reactivity.

- Ester Functionalization : The carboxylate ester at position 4 enhances solubility in organic solvents and serves as a synthetic handle for further hydrolysis or transesterification reactions.

- Comparative Analysis :

- Unlike simpler pyrazoles such as methyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate (CAS 90145-22-5), which lacks nitro and trifluoromethyl groups, this compound’s substitutions confer distinct electronic properties.

- The trifluoromethyl group improves metabolic stability in medicinal chemistry contexts, while the nitro group can act as a precursor for reduced amine functionalities.

Structure

3D Structure

Properties

Molecular Formula |

C12H8F3N3O4 |

|---|---|

Molecular Weight |

315.20 g/mol |

IUPAC Name |

methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-4-carboxylate |

InChI |

InChI=1S/C12H8F3N3O4/c1-22-11(19)7-5-16-17(6-7)9-3-2-8(12(13,14)15)4-10(9)18(20)21/h2-6H,1H3 |

InChI Key |

LKKYWTWZRGEHPZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

The foundational strategy for pyrazole synthesis involves cyclocondensation between hydrazines and 1,3-dicarbonyl precursors. For methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate, this typically begins with 4-nitrophenylhydrazine derivatives and ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate. Under acidic conditions (e.g., HCl in ethanol), the reaction proceeds via initial hydrazone formation, followed by cyclization to yield the pyrazole core.

Key parameters include:

-

Temperature : 80–100°C under reflux conditions.

-

Solvent : Ethanol or methanol for homogeneous mixing.

A notable limitation is the prolonged reaction time and moderate yields due to competing side reactions, such as over-alkylation or decomposition of the nitro group under acidic conditions.

Nitro Group Introduction via Electrophilic Aromatic Substitution

The 2-nitro substituent on the phenyl ring is introduced either before or after pyrazole formation. Pre-functionalization of the phenyl ring via nitration using HNO3/H2SO4 at 0–5°C ensures regioselectivity at the ortho position relative to the trifluoromethyl group. Post-functionalization is less common due to steric hindrance from the pyrazole ring.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized pyrazole synthesis by accelerating reaction kinetics and improving yields. A modified protocol involves:

-

Cyclocondensation :

-

Ester Hydrolysis and Methylation :

-

The ethyl ester is hydrolyzed to the carboxylic acid using NaOH/EtOH, followed by methylation with methyl iodide/K2CO3 to yield the methyl ester.

-

Advantages :

-

Reaction time reduced from hours to minutes.

-

Enhanced purity due to minimized side reactions.

Continuous Flow Synthesis

Continuous flow systems offer scalability and safety for industrial applications. The first two steps (hydrazone formation and cyclization) are adapted into a flow reactor:

| Parameter | Value |

|---|---|

| Reactor Type | Tubular (stainless steel) |

| Residence Time | 2.5 minutes |

| Temperature | 160°C |

| Pressure | 10–15 bar |

| Solvent | Acetic acid |

| Yield | 78–80% |

This method eliminates batch variability and enables real-time monitoring of exothermic intermediates.

Purification and Characterization

Flash Chromatography

Crude products are purified via silica gel chromatography using hexane/ethyl acetate (3:1). The methyl ester elutes at Rf = 0.45, with >98% purity confirmed by HPLC.

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3) : δ 8.43 (s, 1H, pyrazole-H), 8.39 (d, J = 8.9 Hz, 2H, Ar-H), 7.89 (d, J = 8.9 Hz, 2H, Ar-H), 4.44 (q, J = 9.0 Hz, 2H, OCH2), 3.87 (s, 3H, COOCH3).

-

MS (ESI) : m/z 373.1 [M+H]+.

Comparative Analysis of Methods

| Method | Reaction Time | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Conventional | 6–8 hours | 70–75 | 95 | Moderate |

| Microwave | 1.5 minutes | 82 | 98 | High |

| Continuous Flow | 2.5 minutes | 78–80 | 97 | Industrial |

| Halogenation/Disulfide | <1 minute | 85* | 90 | Limited |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Reduction: The major product is the corresponding amino derivative.

Substitution: Products vary depending on the nucleophile used, resulting in different substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:

- Anti-inflammatory Properties : The compound has shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition can lead to anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs .

- Antimicrobial Activity : Pyrazole derivatives, including this compound, have been reported to possess antimicrobial properties. Studies indicate that certain derivatives can inhibit the growth of various pathogens, suggesting their utility in treating infections .

- Antioxidant Activity : Research has demonstrated that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress. This characteristic is particularly relevant in the development of treatments for diseases associated with oxidative damage .

Case Studies

Several studies have documented the applications of this compound:

- Anti-inflammatory Research : A study focused on the synthesis and evaluation of pyrazole derivatives found that this compound exhibited significant inhibition of COX enzymes, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Studies : In a comparative study of various pyrazole derivatives, this compound was evaluated for its antimicrobial efficacy against several bacterial strains. Results indicated promising activity, warranting further investigation into its mechanism of action .

- Antioxidant Evaluation : A series of experiments assessed the antioxidant capacity of pyrazole derivatives, including this compound. The findings highlighted its ability to scavenge free radicals effectively, indicating potential applications in formulations aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Aromatic Ring

(a) Ethyl 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate

- Substituents : The phenyl group lacks a nitro substituent, with CF₃ in the para position.

- This may alter reactivity in nucleophilic substitutions or hydrogen bonding interactions. The ethyl ester enhances lipophilicity compared to the methyl ester, affecting membrane permeability .

(b) Ethyl 1-(2-(methylthio)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

- Substituents : A methylthio (SCH₃) group at the phenyl 2-position and CF₃ at the pyrazole 5-position.

- Impact: The SCH₃ group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature. This difference could modulate metabolic stability, as SCH₃ may undergo oxidation.

(c) 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

- Substituents : Identical phenyl substituents but with a carboxylic acid instead of a methyl ester.

- Impact : The free acid form increases polarity, reducing lipophilicity (logP ~1.3 vs. ~2.5 for methyl ester predicted in analogs ). This impacts solubility and bioavailability, making the methyl ester a more viable prodrug candidate .

Ester Group Modifications

- Methyl vs. Ethyl Esters : Methyl esters generally exhibit lower molecular weight and slightly higher aqueous solubility compared to ethyl analogs. For example, the ethyl ester in has a predicted boiling point of 333.5°C, while the methyl analog is expected to be lower due to reduced alkyl chain length. Methyl esters may also hydrolyze faster in vivo, influencing pharmacokinetics .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

*Estimated based on structural analogs.

Biological Activity

Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate, with the CAS number 1172283-37-2, is a pyrazole derivative that has garnered attention for its potential biological activities. The compound's structure includes a trifluoromethyl group, which is known to enhance biological activity in various chemical compounds. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

| Property | Data |

|---|---|

| Molecular Formula | C₁₂H₈F₃N₃O₄ |

| Molecular Weight | 315.20 g/mol |

| CAS Number | 1172283-37-2 |

| Melting Point | Not available |

| Boiling Point | Not available |

The compound features a pyrazole ring substituted with a nitro group and a trifluoromethyl group, which contributes to its unique electronic properties and enhances its reactivity.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that compounds containing the pyrazole moiety can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies have shown that derivatives of this compound demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer). For example, a related compound showed an IC₅₀ value of approximately 5.40 μM against COX enzymes, indicating potential anti-inflammatory and anticancer properties .

Anti-inflammatory Activity

The introduction of the trifluoromethyl group is associated with enhanced anti-inflammatory effects. Research has demonstrated that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Quantitative Analysis:

A recent study reported that certain pyrazole derivatives exhibited IC₅₀ values ranging from 0.01 to 69.15 μg/mL against COX-1 and COX-2, showing comparable efficacy to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

- Nitro Group : Increases electron-withdrawing capacity, which may enhance interactions with biological targets.

Studies suggest that modifications to the substituents on the pyrazole ring can lead to variations in potency and selectivity against specific biological targets .

Summary of Research Findings

A review of recent literature reveals the following key findings regarding the biological activity of this compound:

- Anticancer Activity : Effective against multiple cancer cell lines with promising IC₅₀ values.

- Anti-inflammatory Properties : Significant inhibition of COX enzymes, demonstrating potential as an NSAID alternative.

- SAR Insights : Structural modifications can enhance bioactivity; particularly, the trifluoromethyl group plays a critical role in increasing efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of pyrazole-4-carboxylate derivatives typically involves cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with hydrazine derivatives. For nitro- and trifluoromethyl-substituted analogs, key steps include:

- Cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine derivatives under reflux in ethanol, followed by nitration and trifluoromethylation .

- Functionalization : Introducing the nitro and trifluoromethyl groups via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling with brominated precursors) .

- Esterification : Final esterification using methanol under acidic conditions.

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions) can enhance yields. Column chromatography (hexane:EtOAc gradients) is critical for purification .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- NMR : ¹H NMR reveals pyrazole ring protons (δ 7.5–8.5 ppm) and trifluoromethyl splitting patterns (¹⁹F NMR at δ -60 to -70 ppm) .

- X-ray Crystallography : Using SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing. The nitro and trifluoromethyl groups may induce steric hindrance, requiring high-resolution data (e.g., synchrotron sources) .

- Mercury Software : Visualizes intermolecular interactions (e.g., π-stacking, hydrogen bonds) and validates crystallographic models .

Advanced Research Questions

Q. How do electron-withdrawing substituents (nitro, trifluoromethyl) influence crystallographic packing and intermolecular interactions?

- Methodological Answer :

- Crystal Packing Analysis : The nitro group participates in C–H···O hydrogen bonds, while the trifluoromethyl group engages in F···π interactions. These substituents reduce symmetry, complicating space-group determination (e.g., monoclinic vs. triclinic systems) .

- Mercury Materials Module : Quantifies packing motifs (e.g., herringbone vs. layered arrangements) and compares similarity indices to related structures .

- Challenges : High thermal motion of nitro groups may require anisotropic displacement parameter refinement in SHELXL .

Q. How can computational methods (DFT, molecular docking) complement experimental data to predict biological activity or reactivity?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software optimizes geometry and calculates electrostatic potential surfaces. Compare theoretical IR/NMR spectra with experimental data to validate models .

- Molecular Docking : AutoDock Vina or Schrödinger Suite docks the compound into target proteins (e.g., Keap1 inhibitors). The nitro group’s electron-withdrawing effect may enhance binding affinity to hydrophobic pockets .

- Contradiction Analysis : Discrepancies between computed and observed dipole moments can indicate conformational flexibility or solvent effects .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-technique Validation : Cross-reference XRD bond lengths with DFT-optimized geometries. For example, pyrazole ring distortions due to steric effects may cause NMR signal splitting .

- Dynamic Effects : Variable-temperature NMR resolves rotational barriers of the trifluoromethyl group.

- Crystallographic Refinement : Use SHELXL’s TWIN and BASF commands to model twinning in crystals with disordered nitro groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.